molecular formula C17H16ClN5O2S B3507334 2-(4-amino-5-phenyl(1,2,4-triazol-3-ylthio))-N-(3-chloro-4-methoxyphenyl)aceta mide

2-(4-amino-5-phenyl(1,2,4-triazol-3-ylthio))-N-(3-chloro-4-methoxyphenyl)aceta mide

Cat. No.: B3507334
M. Wt: 389.9 g/mol
InChI Key: HOSGQDPKUWLEBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-amino-5-phenyl(1,2,4-triazol-3-ylthio))-N-(3-chloro-4-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-amino-5-phenyl(1,2,4-triazol-3-ylthio))-N-(3-chloro-4-methoxyphenyl)acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles.

    Thioether Formation: The triazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Acetamide Formation: The final step involves the reaction of the triazole-thioether compound with an acylating agent to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions could target the nitro group if present or other reducible functional groups.

    Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: Triazole derivatives are often used as ligands in coordination chemistry and catalysis.

    Materials Science: These compounds can be used in the synthesis of polymers and other advanced materials.

Biology and Medicine

    Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties and are studied for use in antibiotics and antifungal agents.

    Cancer Research: Some triazole compounds have shown potential as anticancer agents due to their ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.

Industry

    Agriculture: These compounds can be used as pesticides or herbicides.

    Pharmaceuticals: They are studied for their potential use in drug development for various diseases.

Mechanism of Action

The mechanism of action of 2-(4-amino-5-phenyl(1,2,4-triazol-3-ylthio))-N-(3-chloro-4-methoxyphenyl)acetamide would depend on its specific biological target. Generally, triazole derivatives exert their effects by:

    Inhibiting Enzymes: They can bind to and inhibit the activity of specific enzymes, disrupting metabolic pathways.

    Interacting with DNA/RNA: Some compounds may intercalate into DNA or RNA, affecting replication and transcription processes.

    Modulating Receptors: They can act as agonists or antagonists to various receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound of the triazole family, known for its antifungal properties.

    Fluconazole: A well-known antifungal agent that contains a triazole ring.

    Voriconazole: Another antifungal agent with a triazole structure, used to treat serious fungal infections.

Uniqueness

2-(4-amino-5-phenyl(1,2,4-triazol-3-ylthio))-N-(3-chloro-4-methoxyphenyl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other triazole derivatives.

Properties

IUPAC Name

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2S/c1-25-14-8-7-12(9-13(14)18)20-15(24)10-26-17-22-21-16(23(17)19)11-5-3-2-4-6-11/h2-9H,10,19H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSGQDPKUWLEBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-amino-5-phenyl(1,2,4-triazol-3-ylthio))-N-(3-chloro-4-methoxyphenyl)aceta mide
Reactant of Route 2
Reactant of Route 2
2-(4-amino-5-phenyl(1,2,4-triazol-3-ylthio))-N-(3-chloro-4-methoxyphenyl)aceta mide
Reactant of Route 3
Reactant of Route 3
2-(4-amino-5-phenyl(1,2,4-triazol-3-ylthio))-N-(3-chloro-4-methoxyphenyl)aceta mide
Reactant of Route 4
Reactant of Route 4
2-(4-amino-5-phenyl(1,2,4-triazol-3-ylthio))-N-(3-chloro-4-methoxyphenyl)aceta mide
Reactant of Route 5
Reactant of Route 5
2-(4-amino-5-phenyl(1,2,4-triazol-3-ylthio))-N-(3-chloro-4-methoxyphenyl)aceta mide
Reactant of Route 6
Reactant of Route 6
2-(4-amino-5-phenyl(1,2,4-triazol-3-ylthio))-N-(3-chloro-4-methoxyphenyl)aceta mide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.